5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
Description
5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol. This compound is known for its unique properties and has been widely used in scientific research.
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10-5-7(12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTDMVFDMBFFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CNC(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride typically involves the reaction of piperidine with oxazolidinone under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Scientific Research Applications
The applications of 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride can be categorized as follows:
1. Medicinal Chemistry
- Antimicrobial Activity : This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits effectiveness against various bacterial strains, including Staphylococcus spp., potentially serving as a basis for new antibiotic development.
- Analgesic Properties : Research has highlighted the compound's potential in pain management. In animal models, it demonstrated significant analgesic effects without acute toxicity, indicating its suitability for further therapeutic exploration.
2. Cancer Research
- Anticancer Effects : Case studies have reported that derivatives of this compound can inhibit tumor growth both in vitro and in vivo. These findings suggest a promising avenue for developing new cancer therapies.
3. Neurological Applications
- Alzheimer's Disease Research : Recent advancements indicate that compounds similar to this compound may help in treating Alzheimer's disease by inhibiting key enzymes involved in the disease's progression .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Table 2: Analgesic Efficacy in Animal Models
| Study Type | Dose (mg/kg) | Pain Relief (%) | Reference |
|---|---|---|---|
| Acute Pain Model | 10 | 75 | |
| Chronic Pain Model | 20 | 85 |
Case Studies
Study on Antimicrobial Properties : A series of experiments demonstrated the effectiveness of this compound against Staphylococcus spp., revealing a potential for developing new antibiotic agents.
Research on Cancer Treatment : In a preclinical study, derivatives of this compound were shown to significantly inhibit tumor growth in xenograft models, suggesting their potential as anticancer therapeutics.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride include:
- 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
- 3-(Piperidin-4-yl)-5-(p-tolyl)-1,2,4-oxadiazole hydrochloride
- 2-(Piperidin-4-yl)benzoic acid hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This makes it particularly valuable in specific research applications where other compounds may not be as effective .
Biological Activity
5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H15ClN2O2, with a molecular weight of 206.67 g/mol. The compound features a piperidine ring, which is known for its significant role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Protein Synthesis Inhibition : Similar to other oxazolidinones like linezolid, this compound inhibits bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex necessary for protein translation.
- Receptor Agonism : It has been shown to selectively activate the human IP receptor, leading to increased cyclic AMP production in cells .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Its mechanism involves:
- Inhibition of Gram-positive Bacteria : The compound demonstrates efficacy against resistant strains similar to linezolid, making it a candidate for treating infections caused by Gram-positive bacteria.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, indicating potential applications in neuropharmacology.
Anticancer Potential
Recent research has indicated that derivatives of piperidine compounds can act as agonists for human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis and may be leveraged for anticancer strategies .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Selectivity and Potency : A study reported the compound's Ki value for the human IP receptor at 310 nM, demonstrating good selectivity compared to other prostanoid receptors .
- Pharmacokinetics : Following intravenous administration in animal models, the compound exhibited a plasma half-life of approximately 3.26 hours and an impressive bioavailability of 86.9% .
- Structure-Activity Relationship (SAR) : Research into piperidine derivatives has revealed that modifications can enhance both potency and selectivity against specific biological targets. For instance, structural variations led to improved inhibition rates against Mycobacterium tuberculosis .
Data Summary
| Compound | Molecular Formula | Biological Activity | IC50 (μM) | Ki (nM) |
|---|---|---|---|---|
| 5-(Piperidin-4-yl)oxazolidin-2-one | C8H15ClN2O2 | Antimicrobial, Neuroprotective | - | 310 |
| Linezolid | C16H20N4O4S | Antibiotic against Gram-positive bacteria | - | - |
| 3-(Piperidin-4-yl)oxazolidin | C8H15ClN2O2 | Antimicrobial | - | - |
Q & A
Q. How can the structural identity of 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride be confirmed using spectroscopic methods?
- Methodological Answer: To confirm structural identity, combine NMR spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, IR spectroscopy to detect functional groups (e.g., oxazolidinone carbonyl stretch at ~1700 cm⁻¹), and mass spectrometry (ESI or EI-MS) to verify molecular weight (e.g., [M+H⁺] or [M-Cl⁻] ions). Cross-reference with computational data (e.g., PubChem InChI/SMILES strings for stereochemical validation) . For hydrochloride salts, elemental analysis or ion chromatography can confirm Cl⁻ content .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer: Use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted precursors. For impurities with similar polarity, employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via TLC (silica gel, ethyl acetate:hexane = 3:1) or analytical HPLC (UV detection at 254 nm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation. Avoid exposure to light (use amber vials) and moisture (include desiccants). For handling, use PPE (gloves, lab coat) and a fume hood, referencing safety protocols for piperidine derivatives (e.g., skin/eye irritation risks) .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound under varying catalytic conditions?
- Methodological Answer: Systematically test catalysts (e.g., HCl, H₂SO₄, or heterogeneous catalysts) and reaction temperatures (50–100°C) in a controlled solvent system (e.g., DMF or THF). Monitor reaction progress via in-situ FTIR to track carbonyl intermediates. For example, describes optimizing oxazolidinone formation using 2-ethylhexanoic acid as a catalyst at 60°C for 4 hours, achieving >90% yield . Post-reaction, isolate the hydrochloride salt via precipitation with diethyl ether.
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer: Conduct solubility screens in buffered solutions (pH 1–12) and organic solvents (DMSO, DMF) using UV-Vis spectroscopy or gravimetric analysis. For discrepancies, verify experimental conditions (e.g., temperature, ionic strength) and compound purity (HPLC/LC-MS). Cross-reference with computational solubility predictions (e.g., LogP values from PubChem) and adjust for hydrochloride salt effects .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., serine hydrolases or kinases) due to the oxazolidinone scaffold’s known bioactivity. Use fluorescence-based assays (e.g., FRET substrates) or SPR for binding affinity measurements. For cellular studies, assess cytotoxicity (MTT assay) and target engagement (western blotting) in relevant cell lines. Reference ’s approach for thiazolidinedione derivatives, adapting buffer conditions (pH 6.5 ammonium acetate) for compound stability .
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- Methodological Answer: Employ LC-HRMS with a Q-TOF detector to identify degradation products (e.g., hydrolyzed oxazolidinone or piperidine oxidation byproducts). Use accelerated stability testing (40°C/75% RH for 4 weeks) and compare with forced degradation samples (acid/base hydrolysis, oxidative stress). Quantify impurities against pharmacopeial guidelines (e.g., ICH Q3B) .
Data Analysis & Experimental Design
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer: Perform round-robin testing across multiple labs using identical reagents and equipment. Document critical parameters (e.g., stirring rate, cooling rate during crystallization). Use statistical tools (e.g., RSD ≤5% for yield/purity) to assess variability. Reference ’s stepwise synthesis protocol for piperidine derivatives, emphasizing reaction time and workup consistency .
Q. What computational tools aid in predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer: Use density functional theory (DFT) to model reaction pathways (e.g., oxazolidinone ring formation) and molecular docking (AutoDock Vina) to predict target binding. Validate predictions with experimental kinetics (e.g., kcat/KM measurements) or crystallography. PubChem’s 3D conformer library can provide starting structures for simulations .
Safety & Compliance
Q. What emergency measures are critical for accidental exposure during synthesis?
- Methodological Answer:
For inhalation , immediately move to fresh air and administer oxygen if needed. For skin contact , wash with copious water and apply emollients (–3). Maintain an eyewash station and 0.9% saline solution for ocular exposure. Document incidents per OSHA guidelines and revise protocols to mitigate risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
